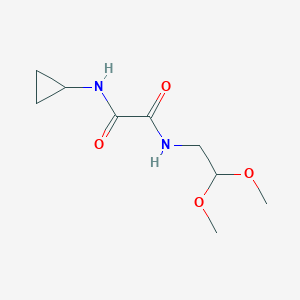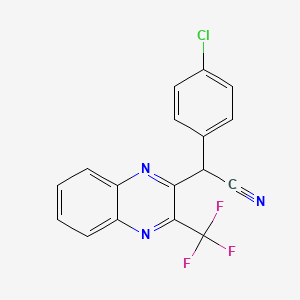![molecular formula C15H18F3N3O3S B2768197 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-(trifluoromethyl)nicotinamide CAS No. 2034559-39-0](/img/structure/B2768197.png)
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-(trifluoromethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-(trifluoromethyl)nicotinamide” is a complex organic compound. It contains a bicyclo[3.2.1]octane moiety, which is a type of bicyclic compound with three carbon atoms in one ring and two carbon atoms in the second ring . The compound also contains a trifluoromethyl group and a nicotinamide group, which are common functional groups in organic chemistry.
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar bicyclo[3.2.1]octane compounds has been reported. For example, 8-disubstituted bicyclo[3.2.1]octane-3-ones have been synthesized through the double Michael addition of carbon nucleophiles to 7 and 8-membered ring dienones . Another method involves the reaction of readily accessible vinylogous carbonates with N-substituted hydroxylamine hydrochlorides via intramolecular 1,3-dipolar nitrone cycloaddition reaction .Applications De Recherche Scientifique
Chemical Synthesis and Medicinal Chemistry
Research efforts have been directed towards the synthesis and evaluation of compounds related to "N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-(trifluoromethyl)nicotinamide" for their potential medicinal properties. For example, studies have focused on the synthesis of aza-analogues of furamidine, demonstrating significant antiprotozoal activity, which indicates the potential for developing new treatments for diseases caused by protozoan parasites (Ismail et al., 2003). Additionally, the discovery of sulfoxaflor, a novel insecticide targeting sap-feeding pests, exemplifies the application of related chemistry in agricultural sciences, offering a solution to combat resistant insect pests and ensure crop protection (Zhu et al., 2011).
Drug Discovery and Development
The compound's relevance extends to the discovery and development of new therapeutics. Research in this area includes the exploration of novel α7 nicotinic acetylcholine receptor agonists for the treatment of cognitive disorders, showcasing the potential of derivatives in enhancing cognitive function and addressing neurological conditions (Mazurov et al., 2012). This highlights the importance of these compounds in neuropharmacology and their potential role in treating cognitive deficits associated with various diseases.
Molecular Biology and Biochemistry
In the realm of molecular biology and biochemistry, the study of nicotinamide and its derivatives, including compounds with similar structures to "this compound," has revealed significant insights into cellular mechanisms and pathways. For instance, the metabolic fate of nicotinamide in higher plants has been explored, demonstrating the conversion of nicotinamide to various metabolites, which contributes to our understanding of plant biochemistry and physiology (Matsui et al., 2007).
Environmental and Agricultural Sciences
The environmental impact and applications in agricultural sciences are evident in the study of sulfoxaflor and the sulfoximine insecticides. These compounds, related in function and structure to the chemical of interest, have been shown to offer a new approach to insect control, highlighting their significance in addressing resistance issues in pest management (Sparks et al., 2013).
Propriétés
IUPAC Name |
N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N3O3S/c1-25(23,24)21-11-3-4-12(21)7-10(6-11)20-14(22)9-2-5-13(19-8-9)15(16,17)18/h2,5,8,10-12H,3-4,6-7H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYTUOBNLOJFIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Amino-6-ethyl-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2768115.png)


![(3aS,6aS)-1-benzyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B2768120.png)

![1'-(4-oxo-4H-chromene-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2768127.png)
![6-[Methyl-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]pyridine-3-carbonitrile](/img/structure/B2768129.png)



![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2768133.png)

![N-(3-chlorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2768136.png)
![2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B2768137.png)
